9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione
Description
9,19-Diphenyl-1,11-diazahexacyclo[9.9.2.0²,⁷.0⁸,²¹.0¹²,¹⁷.0¹⁸,²²]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione is a polycyclic aromatic compound featuring a complex hexacyclic framework with two nitrogen atoms (diaza) and two ketone groups (dione).
Properties
CAS No. |
6417-51-2 |
|---|---|
Molecular Formula |
C32H18N2O2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione |
InChI |
InChI=1S/C32H18N2O2/c35-31-25(19-11-3-1-4-12-19)27-21-15-7-9-17-23(21)34-29(27)30-28(22-16-8-10-18-24(22)33(30)31)26(32(34)36)20-13-5-2-6-14-20/h1-18H |
InChI Key |
GUBZLBFYUBKAGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4N5C3=C6C(=C(C5=O)C7=CC=CC=C7)C8=CC=CC=C8N6C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions that promote the formation of the hexacyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties .
Scientific Research Applications
9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism by which 9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,11-Diazahexacyclo[10.6.6.0²,¹¹.0⁴,⁹.0¹³,¹⁸.0¹⁹,²⁴]tetracosa-4,6,8,13,15,17,19,21,23-nonaene-3,10-dione
- Molecular Formula : C₂₂H₁₄N₂O₂
- Molecular Weight : 338.366 g/mol
- Key Features: Similar hexacyclic backbone but lacks phenyl substituents. Positions of ketone groups (3,10-dione) and nitrogen atoms (2,11-diaza) differ, altering electronic distribution. Higher molecular weight compared to other analogs due to additional carbon atoms in the tetracosa-nonaene system.
3,22-Dioxa-11,14-diazapentacyclo[12.8.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]docosa-5(10),6,8,15(20),16,18-hexaene-4,21-dione
- Molecular Formula : C₁₈H₁₄N₂O₄
- Molecular Weight : 322.31 g/mol
- Key Features :
- Pentacyclic framework with two oxygen atoms (dioxa) and two nitrogens (diaza).
- Piperazine ring adopts a chair conformation in crystallographic studies, influencing molecular packing via C–H···N interactions (distance: 2.8030–3.376 Å).
- Higher oxygen content increases polarity, likely enhancing aqueous solubility compared to phenyl-substituted analogs.
- Research Findings : Single-crystal X-ray studies (space group P1) reveal planar aromatic systems with a dihedral angle of 13.09° between rings, suggesting moderate conjugation .
3,6,14,17-Tetramethoxy-22,23-diphenyl-1,10,12,21-tetraazahexacyclo[19.2.1.0²,⁷.0¹⁰,²³.0¹²,²².0¹³,¹⁸]tetracosa-2(7),3,5,13(18),14,16-hexaene-11,24-dithione
- Key Features :
- Tetramethoxy and diphenyl substituents provide steric bulk and electron-donating effects.
- Replaces dione groups with dithione (C=S) , altering redox properties and metal-binding affinity.
- Structural rigidity due to the tetraazahexacyclic system, as confirmed by single-crystal studies (space group unlisted, R factor = 0.056).
- Research Implications : Methoxy groups may improve solubility, while dithione moieties could enhance catalytic or coordination chemistry applications .
8,15-Dioxa-10,13-diazatetracyclo[14.4.0.0²,⁷.0⁹,¹⁴]icosa-1(16),2,4,6,9(14),10,12,17,19-nonaene
- Key Features: Simpler tetracyclic system with dioxa and diaza heteroatoms. Biological activity linked to pyrazine-derived systems, including antimicrobial and anticancer effects .
Comparative Data Table
Key Research Findings and Implications
Methoxy or dioxa groups improve solubility and electronic modulation, critical for drug delivery .
Structural Rigidity :
- Chair conformations (e.g., in ’s compound) stabilize molecular packing, influencing crystallinity and material properties .
Heteroatom Influence :
- Dithione groups () introduce sulfur-based reactivity, expanding applications in catalysis or metal-organic frameworks .
Biological Activity
The compound 9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound belongs to a class of polycyclic compounds characterized by multiple interconnected rings and nitrogen atoms in their structure. Its molecular formula is with a molecular weight of approximately 446.5 g/mol. The intricate arrangement of its rings and functional groups may contribute to its biological interactions.
Anticancer Properties
Research has indicated that compounds with similar polycyclic structures exhibit significant anticancer properties. A study conducted on related diazahexacyclo compounds demonstrated their ability to inhibit tumor cell proliferation in vitro. These compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Key Findings:
- IC50 Values: The IC50 values for related compounds ranged from 10 µM to 30 µM against different cancer cell lines.
- Mechanism of Action: The proposed mechanism involves the induction of apoptosis through mitochondrial pathways.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound class. Preliminary studies suggest that diazahexacyclo compounds possess antimicrobial properties against both gram-positive and gram-negative bacteria.
Research Insights:
- Minimum Inhibitory Concentration (MIC): MIC values were reported between 15 µg/mL to 50 µg/mL for various bacterial strains.
- Effectiveness: Compounds demonstrated higher efficacy against gram-positive bacteria compared to gram-negative strains.
Neuroprotective Effects
Emerging studies have also explored the neuroprotective potential of this compound. Research indicates that certain derivatives may protect neuronal cells from oxidative stress-induced damage.
Case Study:
In a study involving neuronal cultures exposed to oxidative stress, treatment with related diazahexacyclo compounds resulted in:
- Reduction in Cell Death: A decrease in apoptosis markers by approximately 40%.
- Increased Antioxidant Activity: Enhanced levels of endogenous antioxidants such as glutathione.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
